molecular formula C18H23N3O3 B3016436 N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478078-78-3

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B3016436
CAS No.: 478078-78-3
M. Wt: 329.4
InChI Key: XLNPSZYGIZAMCR-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a pyrrole-2-carboxamide backbone substituted with a 3-methoxybenzoyl group at the 4-position and a dimethylaminopropyl chain at the N-position. Its structural features, including the electron-donating methoxy group and tertiary amine side chain, influence solubility, binding affinity, and pharmacokinetic properties.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-21(2)9-5-8-19-18(23)16-11-14(12-20-16)17(22)13-6-4-7-15(10-13)24-3/h4,6-7,10-12,20H,5,8-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNPSZYGIZAMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction using 3-methoxybenzoyl chloride and a suitable base like triethylamine.

    Attachment of the Dimethylamino Propyl Chain: The final step involves the reaction of the intermediate compound with 3-dimethylaminopropylamine under appropriate conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving:

  • Controlled temperature and pressure conditions.
  • Use of catalysts to enhance reaction rates.
  • Purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Molecular Formula

  • C18H23N3O3

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Carried out with lithium aluminum hydride.
  • Substitution : Particularly at the dimethylamino group using nucleophiles.

Chemistry

  • Building Block in Organic Synthesis : The compound serves as an intermediate for synthesizing other complex organic molecules.
  • Reagent in Chemical Reactions : It can be utilized in various reactions due to its functional groups.

Biology

  • Antimicrobial Properties : Research indicates potential efficacy against various microbial strains.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.

Medicine

  • Drug Discovery and Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways.

Industry

  • Advanced Materials Synthesis : Used in creating specialty chemicals that have applications in various industrial processes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted at a prominent university explored the antimicrobial effects of this compound against resistant bacterial strains. The findings demonstrated that it had notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzoyl Group

N-[3-(Dimethylamino)propyl]-4-(2-Fluorobenzoyl)-1H-Pyrrole-2-Carboxamide
  • Molecular Formula : C₁₇H₂₀FN₃O₂ (vs. C₁₈H₂₃N₃O₃ for the target compound)
  • Molecular weight: 317.36 g/mol (fluorine) vs. ~333.43 g/mol (methoxy). Biological Implications: Fluorinated analogs may exhibit stronger hydrogen-bonding interactions with DNA minor grooves but reduced lipophilicity compared to methoxy derivatives .
4-(4-Fluorobenzoyl)-N-[3-(1H-Imidazol-1-yl)propyl]-1H-Pyrrole-2-Carboxamide
  • Key Differences: The 4-fluorobenzoyl group and imidazole-propyl side chain alter electronic properties and steric bulk. Pharmacokinetics: The imidazole moiety may enhance aqueous solubility but reduce blood-brain barrier penetration compared to the dimethylaminopropyl group .

Modifications to the Pyrrole Core

4-(5-Bromofuran-2-Carboxamido)-N-(3-(Dimethylamino)propyl)-1-Methyl-1H-Pyrrole-2-Carboxamide
  • Molecular Formula : C₁₈H₂₄BrN₃O₃
  • Key Differences: A bromofuran carboxamido group replaces the 3-methoxybenzoyl moiety, introducing halogen-mediated reactivity for further functionalization.
1-Methyl-N-(Oxan-4-yl)-N-[3-(2-Oxopyrrolidin-1-yl)Propyl]-1H-Pyrrole-2-Carboxamide
  • Key Differences: A tetrahydropyran (oxan-4-yl) group replaces the dimethylamino chain, significantly altering solubility and charge distribution. The 2-oxopyrrolidinyl side chain introduces hydrogen-bonding capacity but may reduce tertiary amine-mediated membrane permeability .

Side-Chain Variations

N-[3-(1H-Imidazol-1-yl)Propyl] Derivatives
  • Example : 4-(4-Fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
  • Key Differences :
    • The imidazole-propyl side chain introduces aromaticity and pH-dependent ionization, which may enhance interactions with charged biomolecular targets but complicate synthesis scalability .
Dimethylaminopropyl vs. Other Tertiary Amines
  • Analogs with bulkier or charged side chains (e.g., imidazole) may exhibit reduced bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
Target Compound C₁₈H₂₃N₃O₃* ~333.43 3-Methoxybenzoyl, dimethylaminopropyl DNA minor groove binding, antimicrobial
N-[3-(Dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide C₁₇H₂₀FN₃O₂ 317.36 2-Fluorobenzoyl Enhanced metabolic stability
4-(4-Fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide C₁₈H₁₈FN₃O₂ 339.36 4-Fluorobenzoyl, imidazole-propyl Solubility-focused design
4-(5-Bromofuran-2-carboxamido)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrrole-2-carboxamide C₁₈H₂₄BrN₃O₃ 410.32 Bromofuran, 1-methyl-pyrrole Halogen-mediated reactivity

*Estimated based on structural analogy.

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s dimethylaminopropyl side chain and methoxybenzoyl group are associated with moderate yields (e.g., 48% for MGB30 in ) compared to fluorinated analogs, which require specialized purification methods .
  • Biological Activity : Methoxy-substituted derivatives may exhibit improved DNA-binding kinetics due to the electron-donating nature of the methoxy group, as seen in related MGBs . Fluorinated analogs, while metabolically stable, show reduced affinity in some antiamoebic assays .
  • Pharmacokinetics: The dimethylaminopropyl chain enhances blood-brain barrier penetration relative to imidazole or pyran-based side chains, making the target compound a candidate for CNS-targeted therapies .

Biological Activity

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide, also known by its CAS number 478078-78-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Chemical Formula : C18H23N3O3
  • Molecular Weight : 329.4 g/mol
  • Purity : >90%

The compound features a pyrrole ring substituted with a methoxybenzoyl group and a dimethylaminopropyl side chain, which may influence its biological interactions.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Topoisomerases : The compound has been studied for its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells, making it a target for anti-cancer therapies .
  • Interaction with DNA : Preliminary studies suggest that the compound may interact with DNA, potentially leading to disruptions in cell cycle progression and promoting apoptotic pathways .
  • Autophagy Modulation : Some derivatives of pyrrole compounds have shown the ability to modulate autophagy, which is crucial for maintaining cellular homeostasis and can influence cancer cell survival .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

Biological Activity Effect Reference
Topoisomerase II InhibitionInduces apoptosis in cancer cells
DNA InteractionPotentially disrupts cellular processes
Autophagy ModulationInfluences cancer cell viability

Study 1: Antitumor Activity

A study evaluated the antitumor effects of various pyrrole derivatives, including this compound. The compound demonstrated potent cytotoxicity against several cancer cell lines, with IC50 values indicating significant efficacy at low concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which this compound exerts its effects. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a pathway contributing to its cytotoxic effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-substituted pyrrole-2-carboxamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyrrole-2-carboxylic acid derivatives with amines using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane. For example, refluxing the reaction mixture under inert conditions ensures efficient amide bond formation . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 for acid-to-amine) or substituting solvents (e.g., DMF for improved solubility). Reaction progress can be monitored via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are critical for confirming molecular weight and structural features. For instance, the dimethylamino group’s protons appear as a singlet at δ ~2.2–2.4 ppm in ¹H NMR. Purity is assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The dimethylamino-propyl moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (e.g., 4–10) and temperatures (4°C to 40°C) should be conducted using accelerated degradation protocols. LC-MS can identify degradation products, such as hydrolysis of the methoxybenzoyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 3-methoxybenzoyl and dimethylamino-propyl groups?

  • Methodological Answer : SAR can be explored by synthesizing analogs with substitutions on the benzoyl ring (e.g., replacing methoxy with nitro or hydroxyl groups) or modifying the dimethylamino-propyl chain (e.g., altering alkyl chain length). Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) help correlate structural features with activity .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Reproducibility can be improved by standardizing protocols (e.g., using identical ATP concentrations in kinase assays) and validating results across multiple models (e.g., in vitro vs. ex vivo). Meta-analysis of dose-response curves and statistical power calculations (e.g., ANOVA with post-hoc tests) are essential .

Q. How can molecular docking studies guide the design of derivatives targeting specific receptors (e.g., kinases or GPCRs)?

  • Methodological Answer : Docking requires a high-resolution receptor structure (PDB ID). The pyrrole-carboxamide core’s orientation in the binding pocket can be simulated using software like Schrödinger Maestro. Key interactions (e.g., hydrogen bonds with the methoxybenzoyl group or hydrophobic contacts with the dimethylamino chain) are prioritized for lead optimization .

Q. What strategies mitigate off-target effects observed in phenotypic screening of this compound?

  • Methodological Answer : Off-target profiling using panels of unrelated enzymes/receptors (e.g., Eurofins CEREP panel) identifies promiscuous interactions. Functional group masking (e.g., prodrug approaches for the dimethylamino group) or introducing steric hindrance (e.g., methyl groups on the pyrrole ring) can enhance selectivity .

Data Contradiction and Validation

Q. How should researchers address conflicting data regarding this compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer : Variability may stem from species-specific cytochrome P450 isoforms. Comparative studies using human vs. rodent microsomes, supplemented with CYP inhibitors (e.g., ketoconazole for CYP3A4), clarify metabolic pathways. LC-MS/MS quantifies parent compound depletion and metabolite formation rates .

Q. What analytical techniques validate the compound’s interaction with proposed molecular targets in cellular lysates?

  • Methodological Answer : Pull-down assays with biotinylated derivatives and streptavidin beads isolate target proteins from lysates. Western blotting or SILAC-based proteomics confirms binding partners. Competitive binding assays (e.g., fluorescence polarization) quantify affinity shifts in the presence of unlabeled compound .

Methodological Resources

  • Synthetic Protocols : Refer to coupling agent optimization in and solvent selection in .
  • Analytical Validation : HPLC and NMR methodologies from and .
  • Computational Tools : Docking strategies in and .

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